molecular formula C12H9F3N2O2S B2917540 N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 2372753-22-3

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide

Cat. No.: B2917540
CAS No.: 2372753-22-3
M. Wt: 302.27
InChI Key: VEBRKBQTEDYHGI-UHFFFAOYSA-N
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Description

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or core structure in the development of novel bioactive molecules. The compound incorporates two pharmaceutically privileged motifs: a benzenesulfonamide group and a trifluoromethylpyridine moiety. The trifluoromethyl group is a common lipophilic functional group known to enhance the potency of drug candidates by influencing electronic characteristics and forming multipolar bindings with target proteins . Its presence is a key feature in many commercial drugs, including anti-cancer agents like Bicalutamide and the antiemetic Aprepitant . The sulfonamide functional group is widely utilized in various therapeutic areas and is known to contribute to biological activity . Compounds with this general scaffold are frequently investigated for their potential as TRPV1 antagonists , which is a prominent target for chronic and inflammatory pain . Research into similar 2-sulfonamidopyridine derivatives has yielded highly potent ligands for this receptor, demonstrating strong analgesic efficacy in animal models . Furthermore, such arylsulphonamide-based structures are explored as inhibitors of the pore-forming protein perforin , a key component of the immune response, for potential application in autoimmune diseases and conditions like transplant rejection . The structural motif is also relevant in the design of herbicidal agents , acting as protoporphyrinogen oxidase (PPO) inhibitors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[6-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-7-4-8-11(16-10)17-20(18,19)9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRKBQTEDYHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Sulfonamide Formation: The final step involves the reaction of the trifluoromethyl-substituted pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction with the target protein.

Comparison with Similar Compounds

Substituent Effects on Yield and Physical Properties

Compounds with cyano (-CN) or aminomethyl (-CH₂NH₂) groups at the pyridine 3-position (e.g., N-(3-Cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluoro-N-(4-methylbenzyl)benzenesulfonamide) exhibit yields of 72–75% and melting points (73–94°C) comparable to the target compound. In contrast, aminomethyl derivatives show lower yields (30–39%) due to challenges in reduction steps .

Heterocyclic Variations

However, this modification reduces synthetic efficiency (reflux conditions required) and may alter bioavailability .

Sulfonamide Substituent Diversity

Halogenated and Alkyl Substituents

These derivatives achieve yields of 60–75% . Fluorine substitution (e.g., 4-fluorobenzenesulfonamide) increases metabolic resistance but may reduce solubility .

Piperidine and Pyrimidine Hybrids

Compounds like N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide incorporate pyrimidine rings and piperidine groups, increasing molecular weight (414.4 g/mol) and steric bulk. This structural variation could influence pharmacokinetics, though bioactivity data are unavailable .

Antifungal and Insecticidal Activity

Pyrazole carboxamide derivatives (e.g., 1-Methyl-3-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide) demonstrate potent antifungal activity (86.4% yield) but lack sulfonamide moieties, highlighting the role of the sulfonamide group in modulating target specificity .

Bee Toxicity Considerations

Compounds designed for low bee toxicity, such as (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide, show reduced binding affinity to insect nicotinic acetylcholine receptors (nAChRs) via molecular docking studies. This suggests that substituents like chloropyridinyl may mitigate non-target toxicity compared to trifluoromethylpyridinyl derivatives .

Comparative Data Tables

Table 2: Bioactivity Comparison

Compound Class Key Activity Toxicity Profile Reference
Trifluoromethylpyridinyl sulfonamides Potential agrochemical candidates Unknown bee toxicity
Chloropyridinyl sulfonamides Insecticidal Low bee toxicity (IC₅₀ > 100 ppm)
Pyrazole carboxamides Antifungal (EC₅₀ = 0.5–2.0 µg/mL) Not reported

Biological Activity

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, combined with a benzenesulfonamide moiety. This unique structure is hypothesized to enhance its reactivity and biological activity, particularly against various pathogens.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Similar Pyridine DerivativeStaphylococcus aureusTBD
Another SulfonamidePseudomonas aeruginosa40 µg/mL

2. Analgesic Properties
In studies involving TRPV1 (transient receptor potential vanilloid 1) antagonism, this compound showed potential as an analgesic agent. Compounds with similar structures have been reported to exhibit strong analgesic activity in pain models .

3. Anti-inflammatory Effects
The compound's sulfonamide group may contribute to anti-inflammatory properties. Research on related sulfonamides has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound might possess similar effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • TRPV1 Receptor : The compound potentially acts as an antagonist at the TRPV1 receptor, which is involved in pain perception and inflammation .
  • Bacterial Enzymes : Its sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis, thereby exhibiting antibacterial effects .

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated varying degrees of susceptibility, with the compound showing promising activity against E. coli and S. aureus.

Case Study 2: Pain Model Evaluation
In a formalin pain model, derivatives of the compound were tested for analgesic effects. The results demonstrated significant pain relief comparable to standard analgesics, suggesting that modifications in the chemical structure could enhance potency.

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